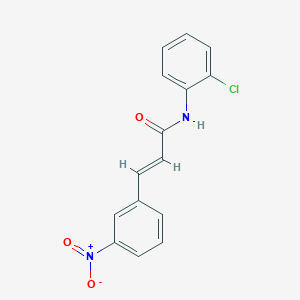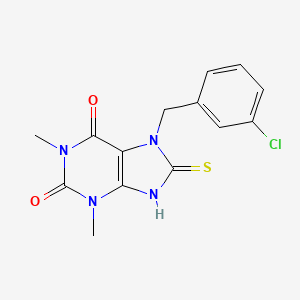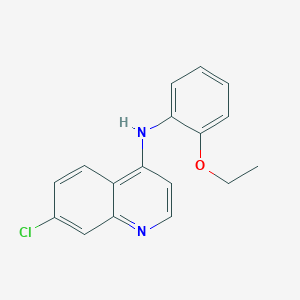![molecular formula C15H25N5O3S B5508677 (1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)
(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of chemicals that are often investigated for their synthesis methodologies, molecular structures, and potential applications in various fields. These studies typically focus on optimizing synthesis routes, understanding structural characteristics through analytical techniques, and evaluating chemical and physical properties.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, including 1,3-dipolar cycloadditions and intramolecular cycloadditions, to construct bicyclic or tricyclic structures. For example, Cruz et al. (2009) detailed the synthesis of optically pure cyclopropanes through the denitrogenation of sulfinyl and sulfonyl pyrazolines, which might offer parallels in synthesizing diazabicyclo structures (Cruz Cruz et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray crystallography, NMR spectroscopy, and other techniques to elucidate the configuration and conformation of molecules. For instance, Day et al. (1973) utilized X-ray crystallography to determine the structure of a compound formed via photochemical generation, demonstrating the utility of these techniques in confirming molecular structures (Day et al., 1973).
Chemical Reactions and Properties
Chemical reactions involving sulfonamides and pyrazoles can yield a variety of heterocyclic compounds with potential biological activity. The reactivity towards different reagents and conditions can lead to the synthesis of compounds with varying functional groups and structural motifs. For example, Dar'in et al. (2020) reported on CH-diazomethane sulfonamides undergoing intramolecular cycloaddition to produce pyrazole-fused sultams, highlighting the versatility of these reactions (Dar'in et al., 2020).
Physical Properties Analysis
The physical properties of compounds, such as melting points, solubility, and crystallinity, can be influenced by molecular structure and substitution patterns. While specific data on the compound is not available, studies on related compounds provide insights into how structural differences affect these properties.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological targets, are critical for understanding the potential applications of a compound. Research on sulfonamides and pyrazole derivatives, such as those by Ozmen Ozgun et al. (2019), explores these aspects by evaluating the bioactivity of synthesized compounds, offering a window into the chemical behavior of similar molecules (Ozmen Ozgun et al., 2019).
Aplicaciones Científicas De Investigación
Sulfonamide Application in Bacterial Infections
Sulfonamides, such as Gantrisin®, have been explored for their effectiveness in treating bacterial infections, including bacterial meningitis. Early studies, such as the one by Rhoads et al. (1950), demonstrated their use in treating various infections successfully, highlighting the potential of sulfonamides in combating bacterial diseases without detailing drug use specifics or side effects Rhoads, Svec, & Rohr, 1950.
Sulfonamide Hypersensitivity and Detoxification
Research by Rieder et al. (1991) delved into the genetic factors influencing sulfonamide hypersensitivity reactions, identifying the slow acetylation phenotype as a potential risk factor. This study highlights the importance of understanding genetic predispositions to adverse reactions to sulfonamides, thus contributing to safer therapeutic applications Rieder, Shear, Kanee, Tang, & Spielberg, 1991.
Environmental and Health Impact Studies
A study by Shoeib et al. (2005) on the occurrence and implications of perfluorinated sulfonamides in the environment reveals their widespread presence and potential effects on human health. This research underscores the environmental persistence of sulfonamide derivatives and the need for further investigation into their long-term health impacts Shoeib, Harner, Wilford, Jones, & Zhu, 2005.
Novel Applications in Drug Development
Investigations into new sulfonamide derivatives for therapeutic use, such as PTAC's antipsychotic-like activity explored by Bymaster et al. (1998), demonstrate the chemical's potential beyond traditional antibacterial applications. This study presents sulfonamide derivatives as candidates for neuropsychiatric disease treatment, expanding the scope of sulfonamide application in medicine Bymaster, Shannon, Rasmussen, Delapp, Mitch, Ward, Calligaro, Ludvigsen, Sheardown, Olesen, Swedberg, Sauerberg, & Fink-Jensen, 1998.
Propiedades
IUPAC Name |
(1R,5R)-N,N-dimethyl-6-[2-(5-methylpyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3S/c1-12-6-7-16-20(12)11-15(21)19-9-13-4-5-14(19)10-18(8-13)24(22,23)17(2)3/h6-7,13-14H,4-5,8-11H2,1-3H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWFGRLVNOQYCA-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)N2CC3CCC2CN(C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=NN1CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-N,N-dimethyl-6-[2-(5-methylpyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508595.png)

![2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5508606.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)





![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)
![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)